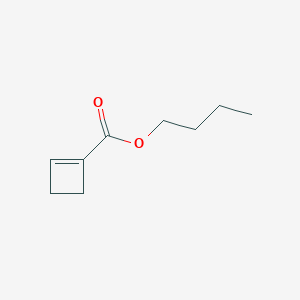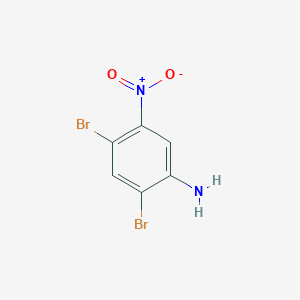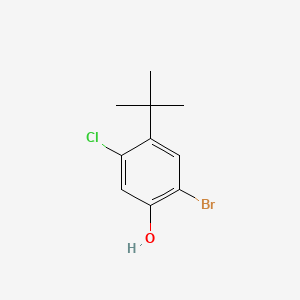
Butyl 1-Cyclobutenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 1-Cyclobutenecarboxylate is an organic compound that belongs to the class of cyclobutene derivatives. This compound is characterized by a four-membered ring structure with a butyl ester functional group attached to the carboxylate moiety. The unique strained ring structure of cyclobutene imparts interesting chemical properties to this compound, making it a valuable compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1-Cyclobutenecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of butyl alcohol with cyclobutenecarboxylic acid in the presence of a dehydrating agent such as acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
化学反应分析
Types of Reactions
Butyl 1-Cyclobutenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutene derivatives.
科学研究应用
Butyl 1-Cyclobutenecarboxylate has found applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of Butyl 1-Cyclobutenecarboxylate involves its interaction with molecular targets through its ester and cyclobutene functional groups. The strained ring structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, influencing biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Cyclobutene: A simpler analog with a similar ring structure but without the ester group.
Cyclobutanecarboxylate: Similar to Butyl 1-Cyclobutenecarboxylate but with a saturated ring.
Butyl Cyclopropanecarboxylate: A related compound with a three-membered ring structure.
Uniqueness
This compound is unique due to its combination of a strained four-membered ring and an ester functional group. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various applications .
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
butyl cyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-11-9(10)8-5-4-6-8/h5H,2-4,6-7H2,1H3 |
InChI 键 |
RIHIKJUESVBASB-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)



![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)
![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)






![N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide](/img/structure/B13687898.png)

